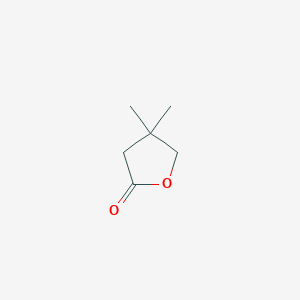

Dihydro-4,4-dimethyl-2(3H)-furanone

Description

Dihydro-4,4-dimethyl-2(3H)-furanone is a gamma-lactone.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-5(7)8-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAKUZBAAQDJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160731 | |

| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13861-97-7 | |

| Record name | β,β-Dimethyl-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydro-4,4-dimethyl-2(3H)-furanone CAS number lookup

An In-depth Technical Guide to Dihydro-4,4-dimethyl-2(3H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the gamma-butyrolactone class of organic compounds, serves as a crucial building block in synthetic organic chemistry.[1] Gamma-butyrolactones are characterized by a five-membered ring containing a lactone functional group.[1][2] The structural rigidity and inherent functionality of this scaffold make it a valuable synthon for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies, offering insights for its application in research and development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is registered under CAS Number 13861-97-7 .[3][4][5] It is essential to distinguish this compound from its hydroxylated analog, DL-Pantolactone (CAS Number 79-50-5), which shares the same carbon skeleton but possesses a hydroxyl group at the 3-position.[6][7]

The core properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 13861-97-7 | [3][4][5] |

| Molecular Formula | C₆H₁₀O₂ | PubChem |

| Molecular Weight | 114.14 g/mol | PubChem |

| IUPAC Name | 4,4-dimethyloxolan-2-one | [5] |

| Synonyms | 4,4-Dimethylbutyrolactone, γ,γ-Dimethyl-γ-butyrolactone | [5] |

| SMILES | CC1(C)CC(=O)O1 | [4] |

| Purity (Typical) | >97% | [4] |

Synthesis and Mechanistic Considerations

The synthesis of γ-butyrolactones such as this compound often involves the cyclization of a linear precursor containing appropriately positioned functional groups. A common and effective strategy is the reduction of a corresponding succinic anhydride derivative, followed by acid-catalyzed intramolecular cyclization.

The choice of reducing agent is critical; sodium borohydride is frequently employed due to its selectivity and mild reaction conditions. The mechanism proceeds via the nucleophilic attack of the hydride on one of the carbonyl groups of the anhydride, leading to a carboxylate and an aldehyde intermediate. Subsequent workup with acid protonates the carboxylate and facilitates the intramolecular esterification (lactonization) to form the stable five-membered ring.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Generalized Synthesis

This protocol describes a representative method for synthesizing γ-butyrolactones from a succinic anhydride precursor.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted succinic anhydride in an anhydrous solvent such as Tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0°C using an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 5°C. The causality here is to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by acidification with hydrochloric acid (HCl) until the pH is ~2. This step is self-validating; effervescence indicates the neutralization of excess reducing agent, and the pH drop ensures the protonation required for cyclization.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. The multiple extractions ensure maximum recovery of the product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude lactone via vacuum distillation or column chromatography to obtain the final, high-purity product.

Analytical Characterization

Accurate structural elucidation and purity assessment are non-negotiable in scientific research. A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound.

Chromatographic Analysis: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound.[5] A reverse-phase method is typically suitable for this moderately polar compound.

Caption: Standard workflow for the HPLC analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water.[5] For Mass Spectrometry (MS) compatible methods, replace any non-volatile acids like phosphoric acid with formic acid.[5]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm or an MS detector.

-

Injection Volume: 10 µL.

-

-

Data Acquisition: Inject the sample and record the chromatogram. The retention time provides qualitative identification (when compared to a standard), while the peak area allows for quantitative purity assessment.

Spectroscopic Characterization

| Technique | Expected Signature | Rationale |

| Infrared (IR) | Strong absorption at ~1770 cm⁻¹ | Characteristic of the C=O stretch in a five-membered lactone ring.[8] |

| ¹H NMR | Singlet (~1.2 ppm, 6H), Two Triplets (~2.0 and ~2.5 ppm, 4H) | The gem-dimethyl protons would appear as a singlet. The two methylene groups (C2 and C3) would appear as triplets due to coupling with each other. |

| ¹³C NMR | Carbonyl carbon (~177 ppm), Quaternary carbon (~45 ppm), Two Methylene carbons (~35, ~30 ppm), Methyl carbons (~25 ppm) | Distinct signals corresponding to the unique carbon environments in the molecule. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 114 | Corresponds to the molecular weight of the compound. |

Applications in Drug Development and Research

The furanone core is a privileged scaffold in medicinal chemistry and specialty chemical synthesis.[9] While specific applications for this compound are proprietary or part of ongoing research, its utility can be understood through the lens of related structures.

-

Chiral Intermediate: The lactone can be stereoselectively modified or used as a precursor to generate chiral centers, which is fundamental in the synthesis of enantiomerically pure pharmaceuticals.[9]

-

Pharmacophore Component: The lactone ring can act as a bioisostere for other functional groups or serve as a key interaction point with biological targets.

-

Precursor for Novel Compounds: It is a versatile starting material for creating more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science.[9] For instance, the related (R)-4-n-propyl-dihydrofuran-2(3H)-one is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[10]

Conclusion

This compound (CAS: 13861-97-7) is a valuable chemical building block with significant potential in various scientific domains. Its straightforward synthesis, stable structure, and versatile reactivity make it an important tool for chemists. This guide has provided a foundational understanding of its properties, synthesis, and analysis, offering a self-validating framework for its effective use in the laboratory. Continued exploration of this and related furanones is poised to contribute to advancements in drug discovery and materials science.

References

-

National Institute of Standards and Technology. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2011). Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). Retrieved from [Link]

-

SIELC Technologies. (2018). 2(3H)-Furanone, dihydro-4,4-dimethyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Gas Chromatography data for 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2(3H)-Furanone, dihydro-3,4-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2(3H)-Furanone, dihydro-3,5-dimethyl-, cis-. Retrieved from [Link]

-

Human Metabolome Database. (2014). Showing metabocard for this compound (HMDB0061929). Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.

-

Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061929) [hmdb.ca]

- 2. Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751) - FooDB [foodb.ca]

- 3. This compound | 13861-97-7 [chemicalbook.com]

- 4. 2(3H)-Furanone, dihydro-4,4-dimethyl- [mail.sobekbio.com]

- 5. 2(3H)-Furanone, dihydro-4,4-dimethyl- | SIELC Technologies [sielc.com]

- 6. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]

- 7. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications_Chemicalbook [chemicalbook.com]

- 10. WO2018152949A1 - Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

Dihydro-4,4-dimethyl-2(3H)-furanone molecular structure

An In-depth Technical Guide to the Molecular Structure of Dihydro-4,4-dimethyl-2(3H)-furanone

Abstract: this compound (CAS No. 13861-97-7) is a five-membered γ-lactone whose structural simplicity belies its significance as a versatile intermediate in modern organic synthesis. The presence of a sterically influential gem-dimethyl group at the C4 position imparts unique reactivity and conformational rigidity, making it a valuable building block, notably in the synthesis of advanced pharmaceutical agents. This guide provides an in-depth analysis of its molecular architecture, spectroscopic signature, plausible synthetic routes, and critical applications, with a focus on its role in the development of targeted cancer therapeutics. Methodologies are presented to provide researchers and drug development professionals with a practical framework for its synthesis and characterization.

This compound, also known as 4,4-dimethyl-γ-butyrolactone, is a saturated heterocyclic compound belonging to the gamma-butyrolactone class of organic molecules.[1][2] Its structure is characterized by a tetrahydrofuran ring bearing a ketone at the C2 position and a gem-dimethyl substitution at the C4 position.[1] This arrangement creates a stable, yet reactive, scaffold. While structurally related to the well-studied pantolactone, it lacks the C3 hydroxyl group, leading to distinct chemical properties and applications.[3] Its primary value in the pharmaceutical industry stems from its use as a precursor in multi-step syntheses where the lactone moiety can be strategically opened or modified. A key application that underscores its importance is its use in the preparation of pyridazinone-based inhibitors of Poly(ADP-ribose) polymerase 7 (PARP7), a target of interest in oncology.[1]

Molecular Structure and Physicochemical Properties

The utility of any synthetic building block is fundamentally tied to its structure and properties. This section details the core identity and analytical profile of this compound.

Chemical Identity

A clear identification of the molecule is critical for regulatory and experimental consistency.

| Identifier | Value | Source(s) |

| IUPAC Name | 4,4-Dimethyloxolan-2-one | [4] |

| CAS Number | 13861-97-7 | [1][2][4] |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2][4] |

| Canonical SMILES | CC1(CC(=O)OC1)C | [2] |

| InChI Key | LZAKUZBAAQDJCF-UHFFFAOYSA-N | [2][4] |

| Synonyms | 4,4-Dimethylbutyrolactone, this compound | [1][4] |

Structural Elucidation & Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic.

-

A sharp singlet at approximately 1.2 ppm, integrating to 6H, corresponding to the two magnetically equivalent methyl groups (C(CH₃)₂). The gem-dimethyl configuration ensures their equivalence.

-

A triplet at approximately 2.0-2.2 ppm, integrating to 2H, for the C3 methylene protons (-CH₂-C=O). These protons are adjacent to the carbonyl group, which deshields them. They are split into a triplet by the neighboring C5 methylene protons.

-

A triplet at approximately 4.2-4.4 ppm, integrating to 2H, for the C5 methylene protons (-O-CH₂-). These protons are adjacent to the ring oxygen, causing a significant downfield shift. They are split into a triplet by the C3 methylene protons.

-

-

¹³C NMR: The carbon NMR spectrum provides a clear carbon count and functional group identification.

-

A quaternary carbon signal around 35-40 ppm for the C4 atom.

-

A signal around 25-30 ppm for the two equivalent methyl carbons.

-

A methylene carbon signal around 35-40 ppm for the C3 position.

-

A methylene carbon signal significantly downfield, around 65-70 ppm, for the C5 position due to its attachment to the electronegative oxygen atom.

-

A characteristic carbonyl carbon signal in the lactone region, expected around 175-180 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carbonyl stretch. A strong, sharp absorption band is expected between 1760-1780 cm⁻¹. This frequency is characteristic of a saturated five-membered ring lactone (γ-lactone), which is higher than that of a typical acyclic ester due to ring strain. Additional bands corresponding to C-H stretching (2850-3000 cm⁻¹) and C-O stretching (1150-1250 cm⁻¹) would also be present.

Synthesis and Reactivity

The construction of the 4,4-dimethyl substituted lactone ring is a key chemical challenge. Understanding its synthesis provides insight into its potential impurities and cost-effectiveness as a starting material.

Key Synthetic Pathway: Acid-Catalyzed Lactonization

A direct and logical approach to synthesizing this compound is the intramolecular cyclization (lactonization) of its corresponding γ-hydroxy acid, 3-hydroxy-3-methylbutanoic acid. This reaction is typically catalyzed by a strong acid, which protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the distal hydroxyl group.

Caption: Acid-catalyzed intramolecular cyclization of a γ-hydroxy acid to form the target lactone.

Chemical Reactivity

The reactivity of this compound is centered on the electrophilic carbonyl carbon of the lactone. It is susceptible to nucleophilic attack, leading to ring-opening reactions. This is a crucial feature exploited in drug synthesis, where the lactone can be opened by amines, alcohols, or other nucleophiles to generate a functionalized linear chain, which can then be used in subsequent transformations. The gem-dimethyl group at C4 provides steric hindrance that can influence the regioselectivity of certain reactions and locks the conformation of the ring.

Applications in Research and Drug Development

The true value of a chemical intermediate is demonstrated through its successful application in synthesizing high-value molecules.

Role as a Pharmaceutical Intermediate

This compound serves as a key starting material in the synthesis of complex pharmaceutical scaffolds. Its utility is exemplified in the preparation of pyridazinone derivatives that function as PARP7 inhibitors.[1] Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in DNA repair pathways, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other repair mechanisms like BRCA mutations.[5][6] PARP7, specifically, has been identified as a regulator of androgen receptor signaling, making it a target for prostate cancer.[7]

Workflow: Synthesis of PARP7 Inhibitor Precursors

The synthesis of pyridazinone-based PARP inhibitors often begins with the reaction of this compound with hydrazine. This reaction opens the lactone ring to form a hydrazide, which then undergoes cyclization to create the core pyridazinone heterocycle. This scaffold is then further functionalized to produce the final active pharmaceutical ingredient (API).

Caption: Synthetic workflow from the lactone to a core scaffold for PARP7 inhibitors.

The choice of this compound is causal: it provides the precise four-carbon backbone with the required gem-dimethyl substitution pattern that is ultimately incorporated into the final drug structure. This avoids complex de novo synthesis of this fragment later in the process, making the overall synthesis more convergent and efficient.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound. These are intended as a guide and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol: Synthesis via Lactonization of 3-Hydroxy-3-methylbutanoic Acid

Objective: To synthesize this compound through acid-catalyzed intramolecular cyclization.

Materials:

-

3-Hydroxy-3-methylbutanoic acid[8]

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and reflux condenser. Add 3-hydroxy-3-methylbutanoic acid (1.0 eq) and toluene (approx. 0.2 M concentration) to the flask.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring mixture.

-

Azeotropic Distillation: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).

-

Reaction Quench: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Trustworthiness: This self-validating system relies on the physical removal of water to drive the reaction to completion according to Le Châtelier's principle. The progress can be visually monitored via the Dean-Stark trap.

Protocol: Analysis by HPLC

Objective: To confirm the purity of synthesized this compound using Reverse Phase HPLC.[4]

Instrumentation & Reagents:

-

HPLC system with UV detector

-

Newcrom R1 column (or equivalent C18 column)[4]

-

Acetonitrile (HPLC grade)

-

Deionized Water

-

Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). A typical starting point could be 40:60 Acetonitrile:Water.

-

Sample Preparation: Dissolve a small amount of the synthesized lactone in the mobile phase to create a dilute solution (e.g., 1 mg/mL).

-

Injection: Inject the sample onto the HPLC system.

-

Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm, as the carbonyl group has a weak n→π* transition).

-

Analysis: A pure sample should yield a single major peak at a characteristic retention time. The peak area can be used for quantitative analysis against a standard curve.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from related lactones and general chemical safety principles should be applied.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases (which can catalyze hydrolysis).

Conclusion

This compound is a structurally precise and synthetically valuable γ-lactone. Its molecular architecture, defined by the stable lactone ring and the C4 gem-dimethyl group, dictates its utility as a robust intermediate. The demonstrated application in the synthesis of PARP7 inhibitors highlights its direct relevance to modern drug discovery and development, offering a reliable and efficient entry point to complex heterocyclic scaffolds. The predictive spectroscopic analysis and established synthetic protocols provided herein offer a comprehensive foundation for researchers to leverage this important molecule in their synthetic endeavors.

References

Sources

- 1. This compound | 13861-97-7 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- [webbook.nist.gov]

- 4. 2(3H)-Furanone, dihydro-4,4-dimethyl- | SIELC Technologies [sielc.com]

- 5. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. keyorganics.net [keyorganics.net]

An In-depth Technical Guide to the Physical Properties of Dihydro-4,4-dimethyl-2(3H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-4,4-dimethyl-2(3H)-furanone, also known as 4,4-dimethyl-γ-butyrolactone, is a five-membered lactone with the chemical formula C₆H₁₀O₂. As a derivative of γ-butyrolactone (GBL), this compound is of significant interest in various fields of chemical research and development due to its potential applications as a solvent, a building block in organic synthesis, and a component in the formulation of various materials. The presence of the gem-dimethyl group at the C4 position significantly influences its physical and chemical properties compared to the parent GBL structure, impacting its stereochemistry, polarity, and reactivity.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a valuable resource for researchers and professionals working with this and related compounds. The information presented herein is synthesized from available chemical databases and literature, providing both established data and insights into the experimental methodologies for its characterization.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, application, and integration into chemical processes. This section details the key physical properties of this compound.

Molecular Structure and Identification

-

IUPAC Name: 4,4-dimethyloxolan-2-one[1]

-

CAS Number: 13861-97-7[2]

-

Molecular Formula: C₆H₁₀O₂[2]

-

Molecular Weight: 114.14 g/mol [3]

The structure consists of a saturated five-membered ring containing an ester group (lactone). Two methyl groups are substituted at the C4 position, adjacent to the methylene group of the lactone ring.

Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [3] |

| Boiling Point | 191.5 °C at 760 mmHg | [4] |

| Density | 0.995 g/cm³ | [4] |

| Melting Point | Not Available | |

| Solubility in Water | Miscible (inferred from γ-butyrolactone) | [5][6] |

| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents | [6] |

| Appearance | Colorless to pale yellow liquid | [7] |

Detailed Physical Characteristics

Boiling Point: The experimentally reported boiling point of 191.5 °C at atmospheric pressure (760 mmHg) is a critical parameter for its purification by distillation and for predicting its volatility.[4] The gem-dimethyl substitution likely contributes to a higher boiling point compared to unsubstituted γ-butyrolactone (GBL), which has a boiling point of approximately 204-205 °C, due to increased molecular weight and van der Waals forces.

Density: With a reported density of 0.995 g/cm³, this compound is slightly less dense than water.[4] This property is essential for calculations involving mass-to-volume conversions and for predicting its behavior in multi-phase systems.

Melting Point: The melting point for this compound is not currently reported in major chemical databases. For many simple lactones that are liquid at room temperature, the melting point is often below 0 °C.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While a complete set of experimentally obtained spectra for this compound is not publicly available, its expected spectral characteristics can be inferred from its structure and comparison with related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The anticipated signals are:

-

A singlet for the six protons of the two equivalent methyl groups at the C4 position.

-

A triplet for the two protons of the methylene group at the C3 position, adjacent to the carbonyl group.

-

A triplet for the two protons of the methylene group at the C5 position, adjacent to the ring oxygen.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The expected signals include:

-

A signal for the carbonyl carbon (C2) in the downfield region.

-

A signal for the quaternary carbon (C4) bearing the two methyl groups.

-

Signals for the two methylene carbons (C3 and C5).

-

A signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. For this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the lactone ring, typically appearing in the region of 1760-1780 cm⁻¹. Other characteristic absorptions would include C-H stretching and bending vibrations from the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 114.14. Common fragmentation pathways for γ-butyrolactones involve the loss of CO₂, C₂H₄, and cleavage of the lactone ring, which would result in characteristic fragment ions.

Experimental Protocols for Physical Property Determination

For researchers seeking to experimentally determine the physical properties of this compound or similar compounds, the following section outlines standard methodologies.

Workflow for Physical and Spectroscopic Characterization

Caption: Workflow for the purification and characterization of this compound.

Step-by-Step Methodologies

1. Boiling Point Determination (Thiele Tube Method)

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath), and a suitable heat transfer fluid (e.g., mineral oil).

-

Procedure:

-

Fill the small test tube with approximately 0.5-1 mL of the purified this compound.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in the Thiele tube filled with the heat transfer fluid, ensuring the sample is fully immersed.

-

Gently heat the side arm of the Thiele tube.

-

Observe a slow, steady stream of bubbles emerging from the open end of the capillary tube as the temperature rises.

-

Once a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[8]

-

2. Density Measurement (Pycnometer Method)

-

Objective: To determine the mass per unit volume of the liquid.

-

Apparatus: Pycnometer (a glass flask with a specific, accurately known volume), analytical balance.

-

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty pycnometer accurately on an analytical balance.

-

Fill the pycnometer with the purified this compound, ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.[9][10]

-

3. Solubility Determination (Shake-Flask Method)

-

Objective: To determine the extent to which the compound dissolves in a particular solvent.

-

Apparatus: Vials with screw caps, analytical balance, shaker or agitator, analytical instrumentation for quantification (e.g., HPLC or GC).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a vial.

-

Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase).

-

Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a suitable analytical technique.[11]

-

4. Spectroscopic Sample Preparation

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12][13]

-

FTIR: A thin film of the liquid sample can be prepared by placing a drop between two salt plates (e.g., KBr or NaCl) for analysis.

-

GC-MS: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) before injection into the gas chromatograph.[2][4][7]

Logical Relationships in Property Determination

The determination of physical properties follows a logical sequence, where the purity of the sample is paramount for accurate measurements.

Caption: Logical flow for the determination of physical and spectroscopic properties.

Conclusion

This compound is a compound with a defined set of core physical properties that are crucial for its application in scientific research and industrial processes. While key parameters such as boiling point and density are documented, a notable gap exists in the publicly available experimental data for its melting point and specific solubility in various solvents. This guide provides a consolidated resource of the known physical data and outlines the standard experimental procedures for the comprehensive characterization of this and similar lactone compounds. The provided workflows and protocols serve as a practical foundation for researchers to obtain accurate and reliable data, thereby enabling a deeper understanding and more effective utilization of this versatile molecule.

References

-

University of Reading. NMR Sample Preparation. [Link]

-

LookChem. 4,4-dimethyloxolan-2-one CAS:13861-97-7 manufacturer & supplier. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

PubMed. Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. [Link]

-

AIR Unimi. Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. [Link]

-

ResearchGate. (PDF) Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. [Link]

-

PubChem. 4,4-Dimethylbutyrolactone. [Link]

-

SWGDRUG.org. gamma-butyrolactone. [Link]

-

University of York. Preparing an NMR sample. [Link]

-

Durham University. How to make an NMR sample. [Link]

-

Mettler Toledo. Measuring Density with Laboratory Balance. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P):. [Link]

-

PubMed. A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata. [Link]

-

BDMAEE. gamma-butyrolactone gbl cas96-48-0 gamma-martinolactone. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000549). [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

PubChem. Gamma-Butyrolactone. [Link]

-

The Good Scents Company. gamma-butyrolactone 4-hydroxybutyric acid lactone. [Link]

-

RocketProps. Density calculation of liquid organic compounds using a simple equation of state up to high pressures. [Link]

-

Babcock University. Experiment 1: Determining the Densities of Solids. [Link]

-

ResearchGate. The carbonyl stretching bands in the infrared spectra of unsaturated lactones. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

RSC Education. Measuring density | Class experiment. [Link]

-

FooDB. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (FDB003392). [Link]

-

Refubium. Chapter 2 Techniques and Experimental Setup. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000549). [Link]

-

Scilit. Experimental determination and correlation of the solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF) in binary (ethanol+water) solvent mixtures. [Link]

-

SWGDRUG.org. gamma-butyrolactone. [Link]

-

PubChem. 4,4-Dimethylbutyrolactone. [Link]

-

Wikipedia. γ-Butyrolactone. [Link]

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

Solubility of Things. γ-Butyrolactone. [Link]

-

ResearchGate. Original Article DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. [Link]

-

Safrole. GBL or gamma-Butyrolactone: Chemistry and Facts. [Link]

-

ResearchGate. The chemical structure of GBL (a) and GHB (b). The 13C-NMR spectrum of... | Download Scientific Diagram. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. Comments concerning “Experimental determination and correlation of the solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF) in binary (ethanol+water) solvent mixtures”. [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. 4,4-Dimethylbutyrolactone | C6H10O2 | CID 26312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 11. turkjps.org [turkjps.org]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. organomation.com [organomation.com]

An In-depth Technical Guide to Dihydro-4,4-dimethyl-2(3H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Dihydro-4,4-dimethyl-2(3H)-furanone, a valuable heterocyclic compound. From its fundamental chemical identity to its synthesis and applications, this document is intended to serve as a key resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Nomenclature

This compound is a five-membered lactone, or cyclic ester. Its systematic IUPAC name is 4,4-dimethyloxolan-2-one . Due to its structural relation to γ-butyrolactone, it is also commonly referred to by several synonyms.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | 4,4-dimethyloxolan-2-one |

| Common Synonyms | This compound, 4,4-Dimethyl-γ-butyrolactone, β,β-Dimethyl-γ-butyrolactone |

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in synthesis and formulation. This compound is a colorless to pale yellow liquid at room temperature. Its key properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 13861-97-7 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

Synthesis of this compound

Reaction Principle: Reduction of 3,3-Dimethylsuccinic Anhydride

The synthesis proceeds via the reduction of 3,3-dimethylsuccinic anhydride. A mild reducing agent such as sodium borohydride (NaBH₄) can be employed to selectively reduce one of the carbonyl groups of the anhydride to a hydroxyl group, which then exists in equilibrium with the open-chain hydroxy acid. Subsequent acidification and heating promote intramolecular cyclization (lactonization) to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,3-Dimethylsuccinic anhydride

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), 2M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Hexane

Instrumentation:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylsuccinic anhydride (10.0 g, 0.078 mol) in anhydrous THF (100 mL).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (3.0 g, 0.079 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

-

Quenching and Acidification: Carefully quench the reaction by the slow addition of deionized water (20 mL) at 0 °C. Acidify the mixture to pH 2 with 2M HCl.

-

Lactonization: Heat the acidified mixture to reflux for 2 hours to promote the cyclization to the lactone.

-

Extraction: After cooling to room temperature, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Caption: Recommended safety and handling protocol for this compound.

Conclusion

This compound is a valuable heterocyclic compound with established and potential applications in chemical synthesis and materials science. This guide provides a foundational understanding of its chemical properties, a practical protocol for its synthesis, and essential safety and handling information. As with any chemical, further research and careful experimental practice are encouraged to fully explore its potential in various scientific endeavors.

References

The Latent Therapeutic Potential of Dihydro-4,4-dimethyl-2(3H)-furanone Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, diverse biological targets – is a cornerstone of efficient drug discovery. The dihydro-4,4-dimethyl-2(3H)-furanone core, a substituted γ-butyrolactone, represents one such scaffold of burgeoning interest. While its direct derivatives are an emerging field of study, the broader furanone class has demonstrated a remarkable spectrum of biological activities. This guide synthesizes current knowledge on related furanone derivatives to project the therapeutic potential of the this compound core and to provide a strategic framework for its exploration by researchers, scientists, and drug development professionals. We will delve into the evidenced antimicrobial, anti-inflammatory, and anticancer properties of analogous compounds, offering both mechanistic insights and actionable experimental protocols to empower the next wave of discovery in this promising chemical space.

I. The this compound Core: A Structural Overview

The this compound molecule is a five-membered lactone ring with two methyl groups at the C4 position. This gem-dimethyl substitution provides steric hindrance that can influence the molecule's interaction with biological targets and impact its metabolic stability, a desirable trait in drug candidates. As a γ-butyrolactone, it is a structural motif present in numerous natural products with diverse biological activities.[1]

II. Antimicrobial Activity and Quorum Sensing Inhibition: A New Paradigm in Anti-infective Therapy

The rise of antibiotic resistance necessitates novel strategies beyond direct bactericidal or bacteriostatic action. Furanone derivatives have emerged as potent inhibitors of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation.[2] This anti-virulence approach offers the potential to disarm pathogens without exerting strong selective pressure for resistance.

Mechanistic Insights from Analogous Furanones

Studies on halogenated furanones and compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) have revealed a competitive inhibition mechanism against acyl-homoserine lactone (AHL) signaling molecules in Gram-negative bacteria such as Pseudomonas aeruginosa.[3][4] These furanone derivatives are structural mimics of AHLs and are thought to bind to LuxR-type receptors, preventing the activation of QS-regulated genes responsible for virulence factor production and biofilm maturation.[3]

For instance, certain furanone derivatives have been shown to significantly reduce the production of virulence factors like pyocyanin, elastase, and rhamnolipids in P. aeruginosa.[4] Furthermore, the antimicrobial effect of some furanones, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), has been shown to occur in an energy-dependent manner and to arrest the cell cycle in the S and G2/M phases.[5][6]

The potential for this compound derivatives to act as QS inhibitors is a compelling avenue for research. The core scaffold provides a foundation for synthetic modifications aimed at optimizing binding to bacterial QS receptors.

Quantitative Data for Furanone Derivatives (Antimicrobial and Anti-biofilm Activity)

| Compound | Microorganism | Activity | Metric (µg/mL) | Reference |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Candida albicans | Antifungal | MIC: 10-20 | [7] |

| Furanone F105 | Staphylococcus aureus | Antibacterial | MIC: 8-10 | [5] |

| Furanone C-30 | Pseudomonas aeruginosa | Antibacterial | MIC: 256-512 | [5] |

| Dihydroflavonol derivatives | RAW 264.7 macrophages | Anti-inflammatory | - | [8] |

| 4,5-Diaryl 3(2H)Furanones | MCF-7, HSC-3 cell lines | Anticancer | IC50: 7.5-10 | [2] |

Experimental Protocol: Biofilm Inhibition Assay

This protocol details a standard method for assessing the ability of test compounds to inhibit biofilm formation by Pseudomonas aeruginosa.

1. Preparation of Bacterial Inoculum: a. Streak P. aeruginosa (e.g., PAO1 strain) on a Luria-Bertani (LB) agar plate and incubate at 37°C for 18-24 hours. b. Inoculate a single colony into 5 mL of LB broth and incubate overnight at 37°C with shaking. c. Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.02.

2. Assay Procedure: a. Add 100 µL of the diluted bacterial culture to the wells of a 96-well flat-bottomed microtiter plate. b. Add the test this compound derivatives at various concentrations (typically from a stock solution in DMSO). Ensure the final DMSO concentration is non-inhibitory (e.g., ≤1%). Include a vehicle control (DMSO) and a positive control (e.g., a known biofilm inhibitor like furanone C-30). c. Incubate the plate without shaking at 37°C for 24 hours.

3. Biofilm Quantification (Crystal Violet Staining): a. Gently discard the planktonic cells from the wells. b. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells. c. Air-dry the plate for 20-30 minutes. d. Stain the adherent biofilms by adding 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes. e. Remove the crystal violet solution and wash the wells thoroughly with distilled water. f. Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well. g. Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

4. Data Analysis: a. Calculate the percentage of biofilm inhibition for each concentration of the test compound relative to the vehicle control.

Visualizing the Quorum Sensing Inhibition Workflow

Caption: Workflow for the crystal violet biofilm inhibition assay.

III. Anti-inflammatory Potential: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Furanone derivatives have demonstrated promising anti-inflammatory properties, suggesting that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.[9]

Mechanistic Insights from Analogous Furanones

The anti-inflammatory effects of various furanone derivatives are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[10] Some furanones have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.[11]

Furthermore, certain furanone derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11] This is often achieved by modulating inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9] The antioxidant properties of furanones, including their ability to scavenge reactive oxygen species (ROS), also contribute to their anti-inflammatory effects.[9]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a method for evaluating the direct inhibitory effect of test compounds on the activity of the COX-2 enzyme.

1. Reagents and Materials: a. Human recombinant COX-2 enzyme. b. Arachidonic acid (substrate). c. Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol). d. Colorimetric substrate for peroxidase activity (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). e. Test compounds and a positive control (e.g., celecoxib). f. 96-well microplate and a plate reader.

2. Assay Procedure: a. In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. b. Pre-incubate the mixture at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding arachidonic acid. d. Immediately add the colorimetric substrate (TMPD). e. Monitor the kinetic development of color at 590 nm for 5-10 minutes using a plate reader. The rate of color development is proportional to the peroxidase activity of COX-2.

3. Data Analysis: a. Determine the rate of reaction for each concentration of the test compound. b. Calculate the percentage of COX-2 inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Inflammatory Signaling Pathway

Caption: Potential anti-inflammatory mechanisms of furanone derivatives.

IV. Anticancer Activity: A Scaffold for Novel Oncotherapeutics

The furanone core is present in several natural and synthetic compounds with demonstrated anticancer activity.[12] This suggests that the this compound scaffold could be a valuable template for the design of new anticancer agents.

Mechanistic Insights from Analogous Furanones

The anticancer activity of furanone derivatives is often multifaceted. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[13] For example, studies on 4,5-diaryl 3(2H)-furanones have demonstrated cytotoxicity against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines, with some effects related to COX-1 inhibitory action.[2] Other furanone-containing compounds have been found to interfere with critical cellular processes such as cell cycle progression and signal transduction pathways that are often dysregulated in cancer.[14]

The specific molecular targets of many anticancer furanones are still under investigation, but their ability to induce cell death and inhibit proliferation in various cancer cell lines highlights the therapeutic potential of this class of compounds.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

1. Cell Culture and Seeding: a. Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions. b. Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate the plate for 24 hours to allow the cells to attach.

2. Compound Treatment: a. Prepare serial dilutions of the test this compound derivatives. b. Remove the old media from the wells and add 100 µL of fresh media containing the test compounds at different concentrations. Include a vehicle control and a positive control (e.g., doxorubicin). c. Incubate the plate for 48-72 hours.

3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate at 37°C for 4 hours. c. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. d. Gently pipette to ensure complete dissolution. e. Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Anticancer Screening Workflow

Caption: Workflow for the MTT cell viability assay.

V. Synthesis and Structure-Activity Relationship (SAR) Considerations

The this compound scaffold is amenable to various synthetic modifications, allowing for the generation of diverse chemical libraries for biological screening. A general synthetic approach involves the cyclization of appropriate precursors. For example, derivatives can be synthesized from substituted propanoic acids and various aldehydes.[8]

Key positions for derivatization include the C3 and C5 positions of the furanone ring. Introducing different substituents at these positions can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can significantly impact its biological activity. Quantitative structure-activity relationship (QSAR) studies can be employed to correlate these physicochemical properties with biological activity, guiding the rational design of more potent and selective derivatives.[12]

VI. Future Perspectives and Conclusion

The this compound core represents a promising yet underexplored scaffold in drug discovery. The wealth of data on the diverse biological activities of other furanone derivatives strongly suggests that this core structure is a fertile ground for the development of novel therapeutics. The insights and protocols provided in this guide are intended to serve as a foundational resource for researchers to embark on the systematic exploration of this compound derivatives as potential antimicrobial, anti-inflammatory, and anticancer agents. A focused and collaborative effort in this area holds the potential to unlock new therapeutic avenues for a range of human diseases.

References

-

Quantitative structure-activity relationships (QSAR). (n.d.). Retrieved from [Link]

-

Lee, J. H., Kim, Y. G., Ryu, S. Y., & Lee, J. (2008). Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. Applied Microbiology and Biotechnology, 80(1), 37–47. [Link]

- Cimmino, A., Scafato, P., Mathieu, V., Ingels, A., D'Amico, W., Pisani, L., ... & Evidente, A. (2016). Natural and Synthetic Furanones with Anticancer Activity.

-

Ghasemian, A., Ameri, A., & Vazirian, M. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 433–444. [Link]

-

Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. (n.d.). Retrieved from [Link]

-

Sharma, P., & Kumar, V. (2022). Quantitative structure–activity relationship-based computational approaches. In Computational Drug Discovery and Design (pp. 219–243). Academic Press. [Link]

-

Dal, D., Özköse, M., Elibol, E., & Yüksel, M. (2023). Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model. BMC Ophthalmology, 23(1), 231. [Link]

-

Lee, K. M., Lim, Y., & Lee, J. (2014). Inhibitory effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) on acyl-homoserine lactone-mediated virulence factor production and biofilm formation in Pseudomonas aeruginosa PAO1. Journal of Microbiology, 52(9), 734–742. [Link]

-

Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). (2011, September 26). Retrieved from [Link]

-

Mali, G., Maji, S., Chavan, K. A., Shukla, M., Kumar, M., Bhattacharyya, S., & Erande, R. D. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ACS Omega, 7(49), 45207–45219. [Link]

- Kumar, S., Sharma, S., & Kumar, R. (2014). Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. Bioorganic & Medicinal Chemistry, 22(1), 326–334.

-

Sung, W. S., & Lee, D. G. (2007). 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. Life Sciences, 80(5), 445–450. [Link]

-

Semenok, D., Medvedev, J., Giassafaki, L. P., Lavdas, I., Vizirianakis, I. S., Eleftheriou, P., ... & Geronikaki, A. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Molecules, 24(9), 1782. [Link]

- Bhalerao, U. T., Gawali, B. B., & Annapurna, J. (1994). Synthesis and antimicrobial activity of dihydrofurobenzoxazolin-2(3H)-ones and their derivatives. Arzneimittel-Forschung, 44(9), 1077–1079.

-

Some furanone derivatives with quorum sensing inhibition properties... (n.d.). ResearchGate. Retrieved from [Link]

-

Sung, W. S., & Lee, D. G. (2007). 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. Life Sciences, 80(5), 445–450. [Link]

-

2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2023). Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry, 66(13), 8441–8463. [Link]

-

Semenok, D., Medvedev, J., Giassafaki, L. P., Lavdas, I., Vizirianakis, I. S., Eleftheriou, P., ... & Geronikaki, A. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Molecules, 24(9), 1782. [Link]

- Wang, D., Li, X., Wang, Y., Li, Y., & Li, X. (2021). Design, synthesis and anti-inflammatory activity of dihydroflavonol derivatives. Medicinal Chemistry Research, 30(11), 2065–2077.

-

Popa, C. V., Vlase, L., Gheldiu, A. M., Pîrvu, A. E., & Păltinean, G. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Antibiotics, 11(11), 1508. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2023). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 14(11), 2269–2280. [Link]

-

Sung, P. J., Su, J. H., Wang, W. H., Lin, M. R., & Sheu, J. H. (2021). An Anti-Inflammatory 2,4-Cyclized-3,4-Secospongian Diterpenoid and Furanoterpene-Related Metabolites of a Marine Sponge Spongia sp. from the Red Sea. Marine Drugs, 19(1), 44. [Link]

- Szymański, J., Kaj, K., & Gzella, A. K. (2015). Thiadiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 92, 141–155.

-

Wujec, M., Pitucha, M., & Dobosz, M. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1802. [Link]

-

Design, Synthesis, and Anticancer Properties of 4,4'-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone and Analogues. (n.d.). ResearchGate. Retrieved from [Link]

- Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Li, Y. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 64, 254–263.

Sources

- 1. Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751) - FooDB [foodb.ca]

- 2. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijnrd.org [ijnrd.org]

- 13. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spu.edu.sy [spu.edu.sy]

The Elusive Presence of Dihydro-4,4-dimethyl-2(3H)-furanone in Nature: A Technical Guide for Researchers

Abstract

Dihydro-4,4-dimethyl-2(3H)-furanone, a gem-dimethyl substituted γ-butyrolactone, presents a compelling case study in the vast landscape of natural products. Despite the widespread occurrence of its structural isomers and related furanones in the biosphere, direct evidence for the natural isolation of this compound remains conspicuously absent from the current scientific literature. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the potential for its natural occurrence. We will delve into the established biosynthetic pathways of analogous γ-lactones, propose a scientifically grounded hypothetical biosynthesis for the title compound, and outline robust analytical methodologies for its targeted discovery and characterization in complex natural matrices. This document serves as both a roadmap for future research and a testament to the intricate and often unpredictable chemodiversity of the natural world.

Introduction: The Intrigue of a Missing Molecule

The γ-butyrolactone scaffold is a privileged structure in natural product chemistry, with its derivatives exhibiting a remarkable array of biological activities and sensory properties. From the sweet, caramel-like aroma of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in fruits to the potent signaling functions of insect pheromones, these five-membered lactones are integral components of chemical communication and flavor chemistry in diverse ecosystems.[1][2]

This compound, with its characteristic gem-dimethyl substitution at the C4 position, represents a simple yet intriguing variation on this common theme. While chemical databases confirm its existence as a synthesized molecule, a thorough review of scientific literature reveals a notable gap: the absence of its confirmed isolation from any plant, animal, or microbial source. This guide, therefore, embarks on a deductive exploration, leveraging our understanding of related natural products to illuminate the path toward potentially discovering this compound in nature.

The Biosynthetic Precedent: A Plausible Pathway to Formation

While a dedicated biosynthetic pathway for this compound has not been elucidated, we can infer a plausible route based on the well-established biosynthesis of other γ-lactones in nature. The formation of the γ-butyrolactone ring often proceeds through the cyclization of a 4-hydroxycarboxylic acid precursor.

A key metabolic hub that could provide the necessary precursors is the isoprenoid biosynthesis pathway, which is responsible for a vast array of natural products. Specifically, the degradation of certain isoprenoids can yield carboxylic acid intermediates amenable to lactonization.

A proposed biosynthetic pathway for this compound is as follows:

-

Isoprenoid Precursor: The pathway likely initiates from a C5 isoprene unit, such as isopentenyl pyrophosphate (IPP) or its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Oxidative Cleavage: Through a series of enzymatic oxidations and rearrangements, a hypothetical intermediate, 3,3-dimethyl-4-hydroxybutanoic acid, could be formed. This step is critical and would likely involve cytochrome P450 monooxygenases or other oxidative enzymes.

-

Lactonization: The final step would involve the intramolecular esterification of the hydroxyl and carboxyl groups of 3,3-dimethyl-4-hydroxybutanoic acid to form the stable five-membered ring of this compound. This cyclization can occur spontaneously or be enzyme-mediated.

Sources

An In-depth Technical Guide to the Material Safety of Dihydro-4,4-dimethyl-2(3H)-furanone

Abstract: This document provides a comprehensive technical guide to the material safety data for Dihydro-4,4-dimethyl-2(3H)-furanone (CAS No. 13861-97-7). As a specialized gamma-lactone, this compound finds utility in various research and synthesis applications, including the preparation of novel therapeutic agents.[1] Due to a lack of specific, publicly available safety and toxicology data for this exact molecule, this guide employs a scientifically grounded approach by extrapolating from the well-characterized parent compound, gamma-Butyrolactone (GBL), and other related lactones. This methodology provides a robust framework for risk assessment and safe handling protocols, essential for researchers, chemists, and drug development professionals. The causality behind each safety recommendation is explained to ensure a self-validating system of laboratory practice.

Substance Identification and Chemical Properties

Chemical Identity

This compound is classified as a gamma-lactone, a five-membered heterocyclic ester.[1] The presence of gem-dimethyl groups at the C4 position influences its physical properties and steric interactions in chemical reactions.

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 4,4-Dimethylbutyrolactone, 4,4-Dimethyloxolan-2-one | [2] |

| CAS Number | 13861-97-7 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | Inferred |

| Molecular Weight | 114.14 g/mol | [3] |

Physicochemical Properties (Predicted and Inferred)

| Property | Value for GBL (Surrogate) | Expected Impact of Dimethyl Groups |

| Physical State | Clear, colorless oily liquid | Liquid |

| Odor | Faint ester-like or pleasant odor | Similar |

| Boiling Point | 204-205 °C | Slightly Higher |

| Melting Point | -44 °C | Slightly Higher |

| Flash Point | 94 - 101 °C (closed cup) | Similar, Combustible |

| Density | ~1.13 g/cm³ at 20-25 °C | Slightly Lower |

| Water Solubility | Miscible | Reduced, but likely still soluble |

| Vapor Pressure | 0.4 hPa at 20 °C | Lower |

Data for GBL sourced from PubChem, Carl ROTH, and Mitsubishi Chemical Corporation.[4][5][6]

Caption: Logical workflow for responding to a chemical spill.

Experimental Protocol for Minor Spill Cleanup:

-

Ensure Safety: Confirm the area is well-ventilated (fume hood is running) and there are no ignition sources. [7]2. Don PPE: Wear, at a minimum, double-layered nitrile or butyl rubber gloves, chemical safety goggles, and a lab coat.

-

Containment: Cover the spill with a non-flammable absorbent material like vermiculite, sand, or a commercial chemical absorbent pad, starting from the outside and working inwards to prevent spreading. [8]4. Collection: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.

-

Decontamination: Clean the spill area with a cloth or paper towels soaked in soap and water. Place all cleaning materials into the same hazardous waste container.

-

Disposal: Seal the container and arrange for disposal through your institution's Environmental Health & Safety (EH&S) office.

-

Hygiene: Remove PPE and wash hands thoroughly with soap and water.

Fire-Fighting and Stability/Reactivity

-

Flammability: The compound is a combustible liquid. Vapors can form flammable mixtures with air, especially upon heating. [5][7]* Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray to cool containers. [9][7]Do not use a direct water jet, as it may spread the fire. [10]* Hazardous Combustion Products: Combustion will produce carbon monoxide (CO) and carbon dioxide (CO₂). [11]* Chemical Stability: The material is stable under recommended storage conditions. [5]* Reactivity: It is reactive with strong oxidizing agents, strong acids, and strong bases. Contact with strong bases will cause hydrolysis to the corresponding hydroxy-carboxylate salt.

Ecological and Disposal Considerations

-

Ecotoxicity: Specific data is unavailable. However, related lactones can be harmful or toxic to aquatic life. [8][12]Do not allow the material to enter drains or waterways. [10]* Disposal: Disposal must be conducted in accordance with all federal, state, and local regulations. The material should be treated as hazardous chemical waste. It may be incinerated in a licensed facility equipped with an afterburner and scrubber. [11]Do not dispose of it down the drain.

References

-

The Good Scents Company. (n.d.). alpha-angelica lactone, 591-12-8. Retrieved from The Good Scents Company. [Link]

-

FooDB. (2011). Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). Retrieved from FooDB. [Link]

-

DC Chemicals. (n.d.). α-Angelica lactone | 591-12-8 | MSDS. Retrieved from DC Chemicals. [Link]

-

RIFM. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxy-3-pentenoic acid lactone, CAS Registry number 591-12-8. Retrieved from ScienceDirect. [Link]

-

NIST. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. Retrieved from the NIST WebBook. [Link]

-

NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from NIOSH - CDC. [Link]

-

BASF PETRONAS Chemicals. (n.d.). gamma-Butyrolactone. Retrieved from BASF PETRONAS Chemicals. [Link]

-

Synerzine. (2018). Safety Data Sheet 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. Retrieved from Synerzine. [Link]

-

Synerzine. (2018). Safety Data Sheet 3(2H)-Furanone, 4-(acetyloxy)-2,5-dimethyl-. Retrieved from Synerzine. [Link]

-

PubChem. (n.d.). Gamma-Butyrolactone | C4H6O2 | CID 7302. Retrieved from PubChem. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: γ-Butyrolactone. Retrieved from Carl ROTH. [Link]

-

Capot Chemical. (2018). MSDS of Dihydro-4-hydroxy-2(3h)-furanone. Retrieved from Capot Chemical. [Link]

-

PubChem. (n.d.). 2(3H)-Furanone, dihydro-3,5-dimethyl-, cis- | C6H10O2. Retrieved from PubChem. [Link]

-

SIELC Technologies. (2018). 2(3H)-Furanone, dihydro-4,4-dimethyl-. Retrieved from SIELC Technologies. [Link]

Sources

- 1. This compound | 13861-97-7 [chemicalbook.com]

- 2. 2(3H)-Furanone, dihydro-4,4-dimethyl- | SIELC Technologies [sielc.com]

- 3. 2(3H)-Furanone, dihydro-3,5-dimethyl-, cis- | C6H10O2 | CID 12216757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Gamma-Butyrolactone "GBL/Gamma-Butyrolactone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. α-Angelica lactone|591-12-8|MSDS [dcchemicals.com]

- 9. echemi.com [echemi.com]

- 10. synerzine.com [synerzine.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

stability and degradation of Dihydro-4,4-dimethyl-2(3H)-furanone

An In-Depth Technical Guide to the Stability and Degradation of Dihydro-4,4-dimethyl-2(3H)-furanone

Introduction: Understanding the γ-Butyrolactone Core

This compound, a substituted γ-butyrolactone, is a five-membered lactone structure that serves as a crucial intermediate and building block in the synthesis of various fine chemicals and pharmaceutical agents. Its stability is a paramount concern, directly impacting the shelf-life, efficacy, and safety profile of active pharmaceutical ingredients (APIs) and formulated products. As a cyclic ester, its core vulnerability lies in the susceptibility of the ester bond to cleavage under various environmental and chemical stresses. This guide provides a comprehensive analysis of the degradation pathways of this compound, grounded in mechanistic principles and supported by robust analytical strategies.

The gem-dimethyl substitution at the C4 position introduces unique steric and electronic effects that influence its reactivity compared to its parent compound, γ-butyrolactone (GBL). Understanding these nuances is critical for predicting degradation kinetics and developing effective stabilization strategies.

Part 1: Primary Degradation Pathways and Mechanisms

The degradation of this compound can be initiated by several factors, including pH, temperature, and light. The principal pathways are hydrolysis, thermal decomposition, and photolysis.

Hydrolytic Degradation: The Predominant Pathway